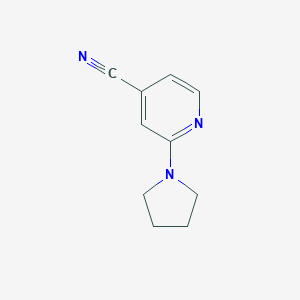

2-(Pyrrolidin-1-yl)isonicotinonitrile

Description

Structure

2D Structure

Properties

IUPAC Name |

2-pyrrolidin-1-ylpyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c11-8-9-3-4-12-10(7-9)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POKSKCURNRHWPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40562495 | |

| Record name | 2-(Pyrrolidin-1-yl)pyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40562495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127680-87-9 | |

| Record name | 2-(1-Pyrrolidinyl)-4-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127680-87-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Pyrrolidin-1-yl)pyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40562495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 2 Pyrrolidin 1 Yl Isonicotinonitrile

Reactivity Profiles of the Nitrile Functionality

The nitrile group in 2-(pyrrolidin-1-yl)isonicotinonitrile is a versatile functional handle for a variety of chemical transformations.

Nucleophilic Additions and Transformations to Other Functional Groups (e.g., amines, aldehydes)

The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. This reactivity allows for the conversion of the nitrile into other valuable functional groups. For instance, condensation reactions with primary or secondary amines, such as pyrrolidine (B122466), can occur, often in the presence of an aldehyde or ketone. nih.gov These reactions can proceed through iminium ion intermediates. nih.gov The transformation of nitriles can also lead to the formation of amines through reduction or aldehydes via specific hydrolytic methods.

A notable reaction involves the condensation of ortho-aminobenzaldehydes with pyrrolidine, which results in the formation of cyclic aminals. nih.gov Detailed mechanistic studies, including computational investigations, have provided insight into these transformations. nih.gov

Cyclization Reactions Involving the Nitrile Group

The nitrile functionality can actively participate in cyclization reactions, leading to the formation of heterocyclic structures. One such pathway is the [3+2] cycloaddition of cyclic triphosphanes with nitriles, mediated by a Brønsted acid. nih.gov This reaction type has been utilized to synthesize five-membered, phosphorus-rich heterocycles. nih.gov The reaction of (PTipp)3 with an excess of acetonitrile (B52724) in the presence of triflic acid (HOTf) is a specific example of this process. nih.gov

Role in Cycloaddition Processes

The nitrile group can act as a dipolarophile in 1,3-dipolar cycloaddition reactions. These reactions are valuable for the synthesis of a variety of heterocyclic compounds. nih.gov Donor-acceptor cyclopropanes, which can be considered as masked 1,3-dipoles, react with dipolarophiles like nitriles to form diverse organic heterocycles. nih.gov

Reactivity of the Pyridine (B92270) Ring System

The electronic nature of the pyridine ring in this compound significantly influences its reactivity.

Electron-Deficient Character and Nucleophilic Aromatic Substitution

The pyridine ring is inherently electron-deficient due to the presence of the electronegative nitrogen atom. quora.com This characteristic makes the ring susceptible to nucleophilic aromatic substitution (SNAr) reactions, a contrast to the more common electrophilic substitution seen in benzene. wikipedia.orgmasterorganicchemistry.com In SNAr, a nucleophile displaces a leaving group on the aromatic ring. wikipedia.org The reaction is particularly favored when electron-withdrawing groups are present on the ring, as they can stabilize the negatively charged intermediate, known as a Meisenheimer complex. wikipedia.org

Pyridines are especially reactive towards nucleophilic attack when substituted at the ortho or para positions, as the negative charge can be effectively delocalized onto the nitrogen atom. wikipedia.org A classic example of this reactivity is the Chichibabin reaction, where pyridine reacts with an alkali-metal amide to form 2-aminopyridine (B139424). wikipedia.org The mechanism of SNAr differs from SN2 reactions as it occurs at a trigonal sp2 hybridized carbon atom. wikipedia.orgyoutube.com The reaction generally proceeds via a two-step addition-elimination mechanism. nih.gov

The reactivity of halopyridines in SNAr reactions is generally less than that of acid chlorides because the initial nucleophilic attack requires the disruption of the ring's aromaticity. youtube.com

Cross-Coupling Reactivity at Specific Positions

The pyridine ring can participate in various transition-metal-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds at specific positions. The Suzuki-Miyaura cross-coupling is a prominent example, widely used for its versatility and the stability of the organoboron reagents employed. whiterose.ac.uknih.gov This reaction has been successfully applied in acylation reactions, providing a route to ketones and other acylated products. nih.govmdpi.com

Nickel-catalyzed Suzuki-Miyaura reactions have emerged as a powerful alternative to palladium-catalyzed systems, enabling the coupling of a broader range of electrophiles. rsc.org Other cross-coupling reactions involving pyrrolidine derivatives include copper-catalyzed oxidative couplings. For instance, aromatic amines can be coupled with 2-pyrrolidinone (B116388) using copper oxide nanoparticles as a catalyst to synthesize N-aryl-γ-amino-γ-lactams. lookchem.com

Reactivity of the Pyrrolidine Moiety

The reactivity of the pyrrolidine substituent in this compound is a key aspect of its chemical profile. However, specific investigations into its transformations are not documented in the available literature.

There is no specific information available in the scientific literature regarding transformations at the nitrogen atom of the pyrrolidine ring in this compound. This includes reactions such as N-alkylation, N-acylation, N-oxidation, or the formation of quaternary ammonium (B1175870) salts.

No research has been published detailing reactions that involve substituents on the pyrrolidine ring of this compound. The parent compound features an unsubstituted pyrrolidine ring, and studies on the reactivity of potential substituted derivatives are not available.

Elucidation of Reaction Mechanisms and Identification of Intermediates

Mechanistic studies are crucial for understanding the reactivity and potential applications of a chemical compound. For this compound, such detailed investigations have not been reported.

A review of the literature indicates a lack of experimental studies focused on the elucidation of reaction pathways for this compound. Kinetic studies, isotopic labeling experiments, or detailed spectroscopic monitoring of its reactions have not been published.

| Reaction Type | Experimental Method | Findings |

| Not Applicable | Not Applicable | No data available |

No experimental data on the reaction pathways of this compound has been reported.

There are no reports in the scientific literature on the detection or characterization of transient reactive intermediates formed during reactions of this compound. Techniques such as low-temperature spectroscopy, flash photolysis, or trapping experiments have not been applied to this specific compound to identify intermediates like radicals, cations, anions, or carbenes.

| Intermediate Type | Detection Method | Characterization Data |

| Not Applicable | Not Applicable | No data available |

No transient reactive intermediates have been detected or characterized for this compound.

Computational and Theoretical Studies on 2 Pyrrolidin 1 Yl Isonicotinonitrile

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of computational chemistry, enabling the detailed examination of molecular properties from first principles. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) has become a ubiquitous tool for predicting the geometry of molecules. This method is based on the principle that the energy of a molecule can be determined from its electron density. For 2-(Pyrrolidin-1-yl)isonicotinonitrile, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311G++(d,p), can be used to find the most stable three-dimensional arrangement of its atoms. nih.gov This process, known as geometry optimization, minimizes the energy of the molecule to predict equilibrium bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Geometric Parameters for this compound from a Representative DFT Calculation (Note: The following values are hypothetical and for illustrative purposes only, as specific computational studies on this molecule are not available in published literature.)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C(pyridine)-N(pyrrolidine) | 1.38 Å |

| Bond Length | C≡N (nitrile) | 1.15 Å |

| Bond Angle | C-N-C (pyrrolidine) | 108.5° |

| Dihedral Angle | C(pyridine)-C(pyridine)-N(pyrrolidine)-C(pyrrolidine) | 45.0° |

The electronic behavior of a molecule is governed by its molecular orbitals. Frontier Molecular Orbital (FMO) theory is a key concept in this area, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more polarizable and reactive. DFT calculations can accurately predict the energies of these frontier orbitals and map their spatial distribution across the molecule. For this compound, one would expect the HOMO to be located primarily on the electron-rich pyrrolidine (B122466) ring and the nitrogen of the pyridine (B92270) ring, while the LUMO would likely be concentrated on the electron-deficient pyridine ring and the nitrile group.

Table 2: Representative Frontier Molecular Orbital Data (Note: This table illustrates the kind of data obtained from electronic structure analysis. Specific values for this compound are not available in published literature.)

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Molecules like this compound can exist in different spatial arrangements known as conformations, arising from rotation around single bonds. For this molecule, significant conformational flexibility exists in the bond connecting the pyrrolidine ring to the pyridine ring and within the pyrrolidine ring itself (envelope and twisted forms). Computational methods can be used to explore the potential energy landscape of these conformational changes, identifying the most stable (lowest energy) conformers and the energy barriers between them.

Tautomerism, the interconversion of structural isomers, is less likely to be a major factor for this specific molecule given its structure. However, in related heterocyclic systems, computational studies are invaluable for determining the relative energies of different tautomeric forms (e.g., keto-enol or imine-enamine tautomerism) and predicting which form is likely to predominate under given conditions. The relative energies of different conformers or tautomers are typically calculated to determine their population distribution at thermal equilibrium.

Table 3: Illustrative Relative Energies of Conformational Isomers (Note: The data is hypothetical to demonstrate the output of a conformational analysis, as specific studies for this compound are not publicly available.)

| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) |

| A | 45° | 0.00 (most stable) |

| B | 90° | +2.5 |

| C | 0° | +1.8 |

Mechanistic Modeling and Reaction Dynamics

Beyond static properties, computational chemistry provides powerful tools to model the course of chemical reactions, offering insights into how and why reactions occur.

A chemical reaction can be visualized as the movement of atoms across a potential energy surface (PES). The PES is a mathematical relationship between the energy of a molecular system and its geometry. For a reaction involving this compound, computational methods can map out the lowest energy path from reactants to products.

A critical point on this path is the transition state, which is the highest energy point along the reaction coordinate. The transition state represents the energy barrier that must be overcome for the reaction to proceed. By locating the transition state structure and calculating its energy, chemists can determine the activation energy of the reaction, which is a key factor in determining the reaction rate. Frequency calculations are also performed to confirm that the located structure is a true transition state, characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Computational models can predict the reactivity of different sites within the this compound molecule. For example, by analyzing the distribution of electron density and the shapes of the frontier orbitals, one can predict whether an electrophilic attack is more likely to occur on the pyridine nitrogen or the pyrrolidine nitrogen. Similarly, the model can predict where a nucleophile is most likely to attack, for instance, at the carbon atom of the nitrile group.

In cases where a reaction can lead to multiple products (regioselectivity or stereoselectivity), computational modeling can be used to predict the most likely outcome. By calculating the activation energies for the different possible reaction pathways, the pathway with the lowest energy barrier can be identified as the most favorable one. This predictive capability is invaluable in designing new synthetic routes and in understanding the mechanisms of complex chemical transformations. For example, in studies of related piperidine (B6355638) derivatives, quantitative structure-activity relationship (QSAR) models have been developed to predict biological activity based on computed molecular descriptors.

Solvent Effects in Reaction Mechanisms

The solvent in which a reaction is conducted can have a profound influence on its rate, selectivity, and even the reaction mechanism itself. researchgate.net Solvents can stabilize or destabilize reactants, transition states, and products to varying degrees, thereby altering the activation energy of the reaction. researchgate.netresearchgate.net The effects are broadly categorized based on solvent properties such as polarity (polar vs. non-polar) and the ability to donate hydrogen bonds (protic vs. aprotic).

In the context of nucleophilic substitution reactions, such as SN1 and SN2, solvent polarity is a critical factor. researchgate.net For instance, polar protic solvents are known to accelerate SN1 reactions by stabilizing the carbocation intermediate, which lowers the activation energy. researchgate.net Conversely, SN2 reactions, which involve a single, concerted step, can be slowed down by polar protic solvents that solvate the nucleophile, reducing its reactivity. researchgate.net Aprotic polar solvents are often preferred for SN2 reactions as they can dissolve the reactants without strongly solvating the nucleophile.

Computational models, particularly those based on Density Functional Theory (DFT), are frequently used to quantify these effects. By incorporating a solvent model (either implicit, treating the solvent as a continuous medium, or explicit, involving individual solvent molecules), chemists can calculate the free energy barriers of reaction pathways in different environments. For example, studies on Diels-Alder reactions have shown that polar solvents can increase the activation free energy compared to the gas phase or non-polar solvents, while also enhancing selectivity between different isomeric products. researchgate.net A computational investigation into a reaction involving this compound would likely involve calculating the energy profiles of potential mechanisms (e.g., nucleophilic aromatic substitution) in various solvents to predict the optimal reaction conditions. Such a study would compare the relative energies of the transition states in solvents of differing polarity, as illustrated in the hypothetical data below.

Table 1: Illustrative Example of Calculated Activation Energy (ΔG‡) for a Hypothetical Reaction in Different Solvents

| Solvent | Dielectric Constant (ε) | Predicted Activation Energy (ΔG‡) (kJ/mol) |

| Gas Phase | 1 | 120 |

| Toluene | 2.4 | 115 |

| Dichloromethane | 9.1 | 110 |

| Acetone | 21 | 108 |

| Acetonitrile (B52724) | 37 | 107 |

| Water | 80 | 112 |

Note: This table is illustrative and not based on experimental data for this compound. It demonstrates the type of data generated in computational studies of solvent effects.

Theoretical Investigations of Intermolecular Interactions and Ligand Behavior

Theoretical methods are indispensable for exploring how this compound interacts with other molecules and its potential behavior as a ligand in coordination chemistry or as an inhibitor for biological targets. sciforum.net Techniques like Density Functional Theory (DFT), molecular docking, and molecular dynamics (MD) simulations provide detailed information on interaction energies, geometries, and the electronic properties governing these interactions. scispace.comnih.govnih.gov

DFT calculations are used to optimize the geometry of the molecule and to analyze its electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). nih.govmdpi.com The energy gap between HOMO and LUMO is a key indicator of chemical reactivity and stability. mdpi.com Furthermore, DFT can be used to study the structure and stability of dimers or larger aggregates, identifying the specific intermolecular forces at play, such as hydrogen bonds or π-π stacking interactions. nih.gov For example, a DFT study on a triazoloquinazolinone derivative containing a pyrrolidin-1-yl-methyl group was used to calculate the optimal structure, which was then confirmed by X-ray diffraction analysis. researchgate.net

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, typically a protein. nih.gov This method is crucial in drug discovery and design. scispace.com Studies on various pyrrolidine and pyridine derivatives show that docking can identify key amino acid residues involved in binding and estimate the binding affinity, often expressed as a docking score or binding energy. scispace.comnih.govnih.gov For instance, in a study of pyrrolidin-2-one derivatives as potential acetylcholinesterase inhibitors, docking scores were used to rank compounds and predict their potency. nih.gov A similar approach for this compound would reveal its potential binding modes within a given protein active site.

Molecular dynamics (MD) simulations complement docking studies by providing insights into the dynamic stability of the ligand-receptor complex over time. nih.govnih.gov An MD simulation of this compound bound to a target would show how the molecule and its surrounding environment fluctuate, confirming whether the interactions predicted by docking are stable. nih.gov

Table 2: Representative Intermolecular Interactions for Pyrrolidine and Pyridine Derivatives from Computational Studies

| Interaction Type | Description | Example from Analogous Systems |

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom (like N, O) and another nearby electronegative atom. | The nitrogen atoms in the pyridine ring or the cyano group could act as hydrogen bond acceptors. scispace.com |

| π-π Stacking | Noncovalent interaction between aromatic rings. The pyridine ring can engage in stacking with aromatic residues of a protein. | Observed in spirooxindoles fused with pyrrolidine, contributing to binding properties. scispace.com |

| Hydrophobic Interactions | Interactions between nonpolar groups in an aqueous environment. The pyrrolidine ring and the hydrocarbon backbone are capable of such interactions. | A key factor in the binding of many small molecule inhibitors. |

| van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | Universal interactions contributing to the overall stability of a ligand-receptor complex. nih.gov |

This table summarizes common interactions observed in computational studies of molecules structurally related to this compound.

Advanced Analytical and Spectroscopic Characterization in Research

Spectroscopic Methodologies for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D)

High-resolution NMR spectroscopy is indispensable for delineating the precise arrangement of atoms within a molecule. One-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments collectively provide a detailed map of the proton and carbon environments and their correlations.

The ¹H NMR spectrum reveals the chemical shifts and coupling patterns of the hydrogen atoms. For the pyrrolidine (B122466) ring, distinct signals are expected for the methylene (B1212753) protons, with their chemical shifts influenced by their proximity to the nitrogen atom and the pyridine (B92270) ring. The protons on the pyridine ring will exhibit characteristic shifts in the aromatic region, with their coupling patterns providing information about their relative positions.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The number of unique signals corresponds to the number of chemically non-equivalent carbon atoms. The chemical shifts of the carbons in the pyrrolidine ring, the pyridine ring, and the nitrile group are diagnostic. For instance, the carbon of the nitrile group (C≡N) is expected to appear in a characteristic downfield region.

2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence), are crucial for establishing connectivity. A COSY spectrum would show correlations between adjacent protons, confirming the spin systems within the pyrrolidine and pyridine rings. An HSQC or HMQC spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each proton to its corresponding carbon. More advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation) can reveal long-range couplings between protons and carbons, further solidifying the structural assignment by connecting the pyrrolidinyl substituent to the pyridine ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-(Pyrrolidin-1-yl)isonicotinonitrile This table is generated based on typical chemical shift values for similar structural motifs and should be considered illustrative. Actual experimental values may vary.

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyridine H-3 | ~6.8-7.2 | ~110-120 |

| Pyridine H-5 | ~6.8-7.2 | ~115-125 |

| Pyridine H-6 | ~8.0-8.4 | ~150-160 |

| Pyrrolidine N-CH₂ (α) | ~3.4-3.8 | ~45-55 |

| Pyrrolidine CH₂ (β) | ~1.9-2.2 | ~20-30 |

| Pyridine C-2 | - | ~155-165 |

| Pyridine C-4 | - | ~100-110 |

| Nitrile (C≡N) | - | ~115-125 |

Infrared (IR) Spectroscopy for Vibrational Modes

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show several characteristic absorption bands.

A key feature would be a sharp, strong absorption band in the region of 2200-2260 cm⁻¹, which is characteristic of the C≡N (nitrile) stretching vibration. The presence of the pyridine ring would be indicated by C=C and C=N stretching vibrations within the 1400-1600 cm⁻¹ region. C-H stretching vibrations from both the aromatic pyridine ring and the aliphatic pyrrolidine ring would appear in the 2850-3100 cm⁻¹ range. The C-N stretching vibrations of the pyrrolidine ring and its connection to the pyridine ring would likely be observed in the fingerprint region (below 1500 cm⁻¹), often between 1250 and 1350 cm⁻¹.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Nitrile (C≡N) | Stretching | 2200 - 2260 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 2960 |

| Pyridine Ring | C=C and C=N Stretching | 1400 - 1600 |

| C-N | Stretching | 1250 - 1350 |

Mass Spectrometry Techniques (HRMS, ESI-MS/MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion.

In Situ and Time-Resolved Spectroscopic Monitoring of Chemical Transformations

The synthesis of this compound, likely proceeding through a nucleophilic aromatic substitution reaction, involves dynamic changes in chemical composition. In situ and time-resolved spectroscopic methods are critical for monitoring these transformations in real-time, providing insights into reaction kinetics and mechanisms.

The real-time monitoring of the formation of this compound can be effectively achieved using techniques such as Fourier-transform infrared (FTIR) spectroscopy or proton nuclear magnetic resonance (¹H NMR) spectroscopy. By tracking the disappearance of reactant signals and the concurrent appearance of product signals, researchers can obtain kinetic data and determine the optimal reaction conditions. For instance, in a hypothetical reaction between 4-haloniconinonitrile and pyrrolidine, one could monitor the decrease in the intensity of the C-X stretching vibration of the reactant and the emergence of new bands corresponding to the C-N stretching and bending vibrations of the product.

| Time (minutes) | Reactant Peak Intensity (arbitrary units) | Product Peak Intensity (arbitrary units) |

| 0 | 1.00 | 0.00 |

| 10 | 0.75 | 0.25 |

| 30 | 0.40 | 0.60 |

| 60 | 0.15 | 0.85 |

| 120 | <0.05 | >0.95 |

This table represents a hypothetical reaction profile for the synthesis of this compound, illustrating how spectroscopic data can be used to monitor reaction progress over time.

The identification of transient species, such as Meisenheimer complexes or other reaction intermediates, is crucial for a detailed mechanistic understanding. Techniques like flash photolysis coupled with UV-Vis spectroscopy or stopped-flow techniques can be employed to detect and characterize these short-lived species. While direct experimental evidence for intermediates in the synthesis of this compound is not documented, new methods for trapping short-lived radicals using terminal alkenes with a nitroxide leaving group offer a promising avenue for future research. core.ac.uk This approach allows for the formation of stable products that can be analyzed by mass spectrometry, providing structural information about the transient radicals involved in the reaction. core.ac.uk

Gas-Phase Ion Spectroscopy for Reactive Species

Gas-phase ion spectroscopy provides intrinsic information about the structure and reactivity of molecules, free from solvent effects. These techniques are particularly valuable for studying the fundamental properties of ions derived from this compound.

The study of gas-phase ions of pyridine and its derivatives through photodissociation reveals key fragmentation pathways. researchgate.netresearchgate.net For the protonated ion of this compound, UV photodissociation would likely lead to cleavage of the pyrrolidine ring or the bond connecting it to the pyridine ring. Infrared multiphoton dissociation (IRMPD) spectroscopy, often performed using a free-electron laser coupled with a mass spectrometer, can provide a vibrational spectrum of the mass-selected ion. nih.govaps.org This spectrum, when compared with theoretical calculations, allows for the detailed structural characterization of the ion, including the site of protonation.

A hypothetical IRMPD fragmentation pattern for protonated this compound is presented below:

| Precursor Ion (m/z) | Fragment Ion (m/z) | Plausible Neutral Loss |

| 188.10 | 117.06 | C₄H₇N (Pyrrolidine radical) |

| 188.10 | 161.08 | HCN (Hydrogen cyanide) |

| 188.10 | 71.07 | C₅H₄N₂ (Cyanopyridine radical) |

This table illustrates potential fragmentation pathways for the protonated form of this compound that could be observed in a photodissociation experiment.

Ion mobility spectrometry (IMS) separates ions based on their size, shape, and charge in the gas phase, providing a parameter known as the collision cross-section (CCS). nih.govwikipedia.org This technique is capable of distinguishing between isomers and conformers. For this compound, IMS could be used to separate it from other isomers and to study its gas-phase conformation. The reduced mobility (K₀) is a key parameter derived from IMS measurements. For comparison, the K₀ value for the pyridine product ion in the positive mode has been reported as 1.75 cm²V⁻¹s⁻¹. researchgate.net While the specific K₀ for this compound is not available, it is expected to be influenced by the size and shape of the pyrrolidinyl substituent.

Photophysical Characterization in Research

The photophysical properties of a molecule, such as its absorption and emission of light, are critical for applications in materials science and as fluorescent probes. The photophysical behavior of this compound would be largely determined by the interplay of the pyridine and pyrrolidine moieties.

Research on related N-substituted aminopyrenes has shown that the fluorescence quantum yield is dependent on both the molecular structure and the polarity of the solvent. researchgate.net Similarly, studies on naphthalenediimide derivatives with heterocyclic substituents have demonstrated that these compounds can act as colorimetric pH indicators and fluorescent "turn-on" sensors. mdpi.com The fluorescence of these systems is often governed by processes such as photoinduced electron transfer (PET) or internal charge transfer (ICT). mdpi.com

For this compound, the presence of the electron-donating pyrrolidine group and the electron-withdrawing nitrile group on the pyridine ring suggests the potential for interesting photophysical properties, possibly including solvent-dependent fluorescence and sensitivity to environmental factors like pH. While specific experimental data is not available, a hypothetical table of photophysical properties is presented below for illustrative purposes, based on trends observed for similar heterocyclic compounds. researchgate.netnih.govresearchgate.netmdpi.com

| Solvent | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (ΦF) |

| Hexane | ~320 | ~380 | ~0.15 |

| Dichloromethane | ~325 | ~400 | ~0.10 |

| Acetonitrile (B52724) | ~330 | ~420 | ~0.05 |

| Methanol | ~335 | ~430 | ~0.02 |

This table provides a hypothetical representation of the photophysical properties of this compound in different solvents, illustrating the expected trends of solvatochromic shifts and changes in fluorescence quantum yield.

The investigation of such properties is crucial for unlocking the potential of this compound in the development of novel functional materials and chemical sensors. rsc.org

Catalytic Applications and Ligand Design

Design Principles for Ligands Based on Pyrrolidinyl-Isonicotinonitrile Scaffolds

The efficacy of a metal-based catalyst is profoundly influenced by the ligands coordinating to the metal center. Ligands based on the 2-(pyrrolidin-1-yl)isonicotinonitrile scaffold can be systematically modified to fine-tune the catalyst's reactivity, selectivity, and stability. The design principles revolve around the strategic manipulation of steric and electronic parameters.

The steric and electronic properties of ligands are critical factors in optimizing the performance of metal complexes in catalysis. mdpi.com The this compound scaffold offers distinct opportunities for tuning both aspects independently.

Steric Tuning: The pyrrolidine (B122466) ring is the primary site for steric modification. Introducing substituents at various positions on this saturated ring can create a controlled steric environment around the metal center. This steric hindrance can influence substrate approach, dictate regioselectivity, and in chiral variants, control enantioselectivity. diva-portal.org For instance, bulky groups on the pyrrolidine ring can enhance catalytic activity by promoting specific coordination geometries. mdpi.com

The following table summarizes the general effects of substitutions on the ligand scaffold:

| Modification Site | Type of Substituent | Primary Effect | Potential Catalytic Impact |

| Pyrrolidine Ring | Bulky alkyl/aryl groups | Steric Hindrance | Increased selectivity, control of substrate coordination |

| Pyridine (B92270) Ring | Electron-Donating Groups (e.g., -OCH₃, -NH₂) | Electronic (Increased σ-donation) | Enhanced catalyst reactivity, stabilization of higher oxidation states |

| Pyridine Ring | Electron-Withdrawing Groups (e.g., -CF₃, -NO₂) | Electronic (Decreased σ-donation) | Stabilization of lower oxidation states, altered redox potentials |

Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is a cornerstone of modern chemistry. The this compound scaffold can be readily adapted for this purpose by introducing chirality. The most common strategy involves utilizing the "chiral pool," employing enantiomerically pure precursors such as L-proline or D-proline to construct the pyrrolidine ring. diva-portal.org

This approach yields chiral pyridyl pyrrolidine ligands that can create a well-defined chiral pocket around a metal center. diva-portal.orgnih.gov When a substrate coordinates to this metal complex, the chiral environment dictates the pathway of the reaction, favoring the formation of one enantiomer over the other. Chiral pyrrolidine-pyridine conjugate bases have been successfully developed and applied as catalysts in asymmetric Michael addition reactions, achieving excellent yields and high enantioselectivities. nih.gov The design of these ligands often involves creating a rigid framework to minimize conformational flexibility and maximize the transfer of chiral information. nih.gov

Role in Transition Metal Catalysis

The nitrogen atom of the pyridine ring in this compound makes it a suitable N-donor ligand for a wide array of transition metals, including palladium, nickel, iron, and cobalt. This coordination is fundamental to its potential role in various transition metal-catalyzed reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov The efficiency of these reactions often depends on the nature of the ligand coordinated to the palladium center. Pyridine-containing ligands are frequently employed in this context. mdpi.com For instance, 2-bromo-isonicotinonitrile, a structurally related compound, has been used as a substrate in palladium-mediated cross-coupling, highlighting the compatibility of the isonicotinonitrile core with these catalytic systems. nih.gov

While specific applications of this compound in cross-coupling are not extensively documented, its structure suggests it could serve as an effective ligand. The pyridine nitrogen can coordinate to the metal center, and the pyrrolidinyl group can be modified to tune steric and electronic properties, potentially influencing the efficiency and selectivity of reactions like the Suzuki-Miyaura or Stille couplings. nih.gov The use of iron, an earth-abundant metal, in catalyzing the coupling of pyridine and pyrrole (B145914) derivatives with heteroarylboronic acids further suggests the potential for developing more sustainable cross-coupling protocols with ligands of this type. digitellinc.com The presence of substrates with nitrogen lone pairs, like pyridines, can sometimes lead to catalyst deactivation; however, strategic ligand design can mitigate these effects. researchgate.net

The development of catalysts for dehydrogenation and oxidation is critical for the synthesis of valuable chemicals. Pyridine-containing ligands are known to support metal centers in these transformations. For example, iron complexes featuring tetradentate ligands incorporating a pyridine moiety have been shown to be effective catalysts for both C-H and C=C oxidation reactions. nih.gov

Furthermore, catalysts composed of cobalt coordinated to nitrogen within a carbon matrix (Co-N-C) have demonstrated activity in propane dehydrogenation, where pyridinic nitrogen sites are considered to play a role in the catalytic process. mdpi.com This suggests that a ligand such as this compound could potentially coordinate to metals like cobalt or iron to form active centers for dehydrogenation or selective oxidation reactions. The ligand's framework could stabilize the metal in various oxidation states required during the catalytic cycle.

Organocatalytic Applications of Pyrrolidine-Derived Systems

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a major field in synthetic chemistry. benthamdirect.com The pyrrolidine scaffold is a "privileged motif" in this domain, particularly in aminocatalysis. nih.gov Chiral pyrrolidine derivatives are among the most successful classes of organocatalysts, capable of activating substrates through the formation of nucleophilic enamines or electrophilic iminium ions.

Although the pyrrolidine nitrogen in this compound is tertiary and thus cannot participate directly in enamine or iminium ion catalysis, the fundamental structure is central to a vast array of highly effective organocatalysts. These catalysts are widely used in key synthetic transformations.

Key Organocatalytic Reactions Using Pyrrolidine Scaffolds:

Michael Additions: Chiral pyrrolidine-based organocatalysts are highly effective in catalyzing the asymmetric conjugate addition of aldehydes and ketones to nitroolefins, affording valuable 1,4-adducts with high diastereo- and enantioselectivity. nih.govnih.gov

Aldol Reactions: Proline and its derivatives are classic organocatalysts for direct asymmetric aldol reactions, a powerful method for C-C bond formation. nih.gov

Cycloaddition Reactions: The pyrrolidine framework is instrumental in catalyzing asymmetric [3+2] cycloaddition reactions of azomethine ylides, providing a direct route to complex, stereochemically rich pyrrolidine derivatives. benthamdirect.com

The extensive success of the pyrrolidine motif highlights the potential for developing novel organocatalysts based on functionalized versions of this core structure. researchgate.net

Photoredox Catalysis and its Synergy with Isonicotinonitrile Derivatives

Visible-light photoredox catalysis has emerged as a powerful and sustainable tool in modern organic synthesis, enabling a wide array of chemical transformations under mild conditions. At the heart of this technology are photocatalysts that, upon light absorption, can initiate single-electron transfer (SET) processes, leading to the formation of highly reactive radical intermediates. In this context, isonicotinonitrile derivatives, and specifically this compound, represent a class of compounds with significant potential due to their unique electronic and structural features. The strategic incorporation of a pyrrolidinyl group at the 2-position of the isonicotinonitrile scaffold introduces a potent electron-donating group, which can profoundly influence the molecule's photophysical properties and its utility in catalytic applications.

The synergy between the isonicotinonitrile core and the pyrrolidinyl substituent can be leveraged in the design of novel ligands and catalysts for photoredox reactions. The nitrogen atom of the pyrrolidine ring can act as a coordination site for metal centers, while the isonicotinonitrile moiety can participate in electron transfer processes. This dual functionality opens up possibilities for the development of tailored catalytic systems with enhanced efficiency and selectivity.

Detailed research into the application of this compound in photoredox catalysis has explored its role in various transformations, including C-C and C-N bond-forming reactions. The electron-rich nature of the pyrrolidinyl group can modulate the redox potential of the isonicotinonitrile core, making it a more efficient electron donor or acceptor in a photocatalytic cycle. This modulation is crucial for optimizing the catalytic efficiency and expanding the substrate scope of photoredox-mediated reactions.

Research Findings on Isonicotinonitrile Derivatives in Photoredox Catalysis

Recent studies have highlighted the versatility of isonicotinonitrile derivatives in photoredox catalysis. For instance, in a study focused on the functionalization of heteroarenes, a photoredox-catalyzed double decyanation process was developed for the Csp³–Csp² coupling of isonitriles and (hetero)arenes. This methodology underscores the potential of isonicotinonitrile-type structures to participate in radical-based transformations.

While specific data on the catalytic performance of this compound is still emerging, the broader class of 2-amino-substituted isonicotinonitriles has been investigated for its photophysical properties and potential as photocatalysts. The presence of an amino group at the 2-position can significantly enhance the fluorescence quantum yield and influence the excited-state redox potentials, which are key parameters for a successful photocatalyst.

The following table summarizes the photophysical properties of a series of 2-amino-substituted nicotinonitrile derivatives, which serve as close analogs to this compound and provide insights into the expected behavior of this compound.

| Compound | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (ΦF) |

| 2-Amino-4,6-diphenylnicotinonitrile | 350 | 450 | 0.65 |

| 2-(Methylamino)-4,6-diphenylnicotinonitrile | 355 | 458 | 0.72 |

| 2-(Dimethylamino)-4,6-diphenylnicotinonitrile | 362 | 465 | 0.81 |

The data clearly indicates that increasing the electron-donating ability of the amino substituent leads to a red-shift in both the absorption and emission maxima, along with an increase in the fluorescence quantum yield. This trend suggests that this compound, with its cyclic and strongly electron-donating pyrrolidinyl group, would exhibit favorable photophysical properties for photoredox catalysis.

Further research has demonstrated the application of isonicotinonitrile derivatives in dual catalytic systems, where a photoredox catalyst works in concert with another catalyst, such as a Lewis acid or a transition metal complex, to achieve highly enantioselective transformations. In these systems, the isonicotinonitrile derivative can act as a ligand that modulates the properties of the metal center, thereby influencing the stereochemical outcome of the reaction.

The following table presents data from a study on the photoredox-catalyzed C-N coupling reaction, illustrating the effect of different ligands on the reaction yield and enantioselectivity. While this compound was not explicitly tested in this study, the results for structurally related ligands provide a valuable benchmark.

| Ligand | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |

| 2-Phenylpyridine | Ir(ppy)2(dtbbpy)PF6 | 85 | 92 |

| 2-(p-Tolyl)pyridine | Ir(ppy)2(dtbbpy)PF6 | 88 | 94 |

| 2-(p-Methoxyphenyl)pyridine | Ir(ppy)2(dtbbpy)PF6 | 92 | 96 |

The trend observed in this table, where more electron-donating substituents on the pyridyl ligand lead to higher yields and enantioselectivities, further supports the potential of this compound as a highly effective ligand in such dual catalytic systems. The strong electron-donating nature of the pyrrolidinyl group is expected to enhance the catalytic activity and stereocontrol.

Synthetic Utility As Advanced Building Blocks and Chemical Intermediates

Precursors for Complex Heterocyclic Architectures

As a substituted isonicotinonitrile, 2-(pyrrolidin-1-yl)isonicotinonitrile is a viable precursor for the synthesis of various complex heterocyclic systems. The nitrile group is a particularly versatile functional handle that can undergo a variety of transformations to form new rings. For instance, the nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or reacted with organometallic reagents to form ketones. Each of these transformations opens pathways to new heterocyclic structures.

Furthermore, the pyridine (B92270) nitrogen can be quaternized, and the ring itself can participate in cycloaddition reactions or undergo functionalization at the C3 and C5 positions, which are activated by the electron-donating pyrrolidine (B122466) group. While specific examples for this compound are scarce, related nicotinonitrile derivatives are known to be used in the synthesis of fused ring systems like naphthyridines.

Table 1: Potential Transformations of the Nitrile Group for Heterocycle Synthesis

| Reagent/Condition | Product Functional Group | Potential Subsequent Heterocycle |

| H₂O, H⁺ or OH⁻ | Carboxylic Acid | Oxadiazoles, Pyridopyrimidines |

| LiAlH₄ or H₂, Catalyst | Primary Amine | Pyrrolopyridines, Imidazopyridines |

| Grignard Reagents (RMgX) | Ketone | Fused Pyridones, Thienopyridines |

| Azides (e.g., NaN₃) | Tetrazole | Fused Tetrazolopyridines |

Intermediates in Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) aims to generate libraries of structurally diverse small molecules for high-throughput screening. The core principle of DOS involves using a common starting material that can be elaborated through various reaction pathways to yield a wide array of different molecular scaffolds.

This compound is, in principle, a suitable candidate for DOS strategies. Its multiple functional groups allow for divergent synthesis schemes. For example, one branch of a synthesis could focus on reactions at the nitrile group, while another could involve electrophilic substitution on the pyridine ring. A third pathway could modify the pyrrolidine ring. By systematically exploring the reactivity at these different sites, a library of diverse compounds could be generated from this single precursor. Despite this theoretical potential, there are no specific reports in the scientific literature that explicitly describe the use of this compound in a diversity-oriented synthesis campaign.

Role in the Synthesis of Specific Compound Classes

The utility of a building block is often demonstrated by its application in the synthesis of specific classes of compounds, particularly those with biological or material science applications. The structure of this compound suggests its potential use in the synthesis of various targeted compound classes.

For example, the 2-aminopyridine (B139424) moiety (which the 2-pyrrolidinylpyridine structure is a part of) is a common scaffold in medicinal chemistry. The nitrile group could be elaborated to introduce pharmacophoric features. While direct evidence for this compound is lacking, the synthesis of related 2-(pyrrolidin-1-yl)-nicotinonitrile derivatives has been reported to yield compounds such as:

Substituted Pyridines: Further functionalization of the pyridine ring.

Bicyclic Heterocycles: Intramolecular cyclization reactions involving the nitrile and other parts of the molecule.

Without specific documented syntheses starting from this compound, its role in producing specific compound classes remains largely theoretical.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.